molecular formula C8H14ClN3 B2964783 1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride CAS No. 2219369-09-0

1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2964783
CAS No.: 2219369-09-0
M. Wt: 187.67
InChI Key: HKBVBNPSFZKMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride is a chemical compound belonging to the class of pyrazolamines. It is characterized by a cyclopentyl group attached to the pyrazol-5-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of cyclopentyl hydrazine with a suitable diketone or β-diketone under acidic conditions. The reaction typically requires heating and the use of a strong acid catalyst to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various alkylated pyrazolamines.

Scientific Research Applications

1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride is compared with other similar compounds, such as 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride and 5-cyclopentyl-1H-pyrazol-3-amine. The uniqueness of this compound lies in its specific chemical properties and its potential use in various scientific fields.

Comparison with Similar Compounds

  • 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride

  • 5-cyclopentyl-1H-pyrazol-3-amine

  • 1-pyrazolyl-alanine

  • Celecoxib

  • Pyrazofurin

  • Sildenafil

  • Acomplia

This comprehensive overview provides a detailed understanding of 1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-cyclopentylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c9-8-5-6-10-11(8)7-3-1-2-4-7;/h5-7H,1-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBVBNPSFZKMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219369-09-0
Record name 1-cyclopentyl-1H-pyrazol-5-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.